molecular formula C₉H₁₇¹⁵NO₇ B1160849 Muramic Acid-15N

Muramic Acid-15N

Cat. No.: B1160849
M. Wt: 252.23
Attention: For research use only. Not for human or veterinary use.
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Description

Muramic Acid-15N is a stable isotope-labeled compound that serves as a critical chemical tool for tracing bacterial processes in complex environments. As a component found almost exclusively in bacterial peptidoglycan, muramic acid is a definitive biomarker for bacterial biomass and necromass . The incorporation of a 15N atom allows researchers to employ this compound in advanced stable isotope probing (SIP) techniques to investigate the assimilation of inorganic nitrogen fertilizers by soil bacterial communities . This application provides quantitative insights into microbial nitrogen use efficiency and the dynamics of the soil organic nitrogen pool, which are key to understanding and improving agricultural sustainability . Furthermore, this compound is utilized in isotope pool dilution studies to measure the in situ gross production and consumption rates of amino sugars derived from bacterial cell wall decomposition (peptidoglycan), helping to elucidate the turnover of microbial residues in soil . Its role extends to methodological advancements, where it is used as a standard for the absolute quantification of extracellular gross fluxes of amino sugars in soil fluxomics studies, enabling a deeper understanding of the production and transformation pathways of soil organic nitrogen . This reagent is essential for researchers aiming to dissect the fundamental biochemical pathways of nitrogen cycling and bacterial metabolism in environmental and microbiological studies.

Properties

Molecular Formula

C₉H₁₇¹⁵NO₇

Molecular Weight

252.23

Synonyms

(R)-2-Amino-3-O-(1-carboxyethyl)-2-deoxy-D-glucose-15N

Origin of Product

United States

Synthesis and Production of Muramic Acid 15n

Chemical Synthesis Methodologies for Muramic Acid Derivatives

Chemical synthesis offers a controlled and versatile route to produce Muramic Acid-15N and its derivatives. These methods provide high precision in placing the isotopic label and allow for the creation of complex structures that may not be accessible through biological means.

Stereoselective Synthesis Approaches

The biological activity of muramic acid is highly dependent on its stereochemistry. Therefore, stereoselective synthesis is critical for producing functionally relevant molecules. Key strategies focus on controlling the configuration at the chiral centers of the glucose and lactic acid moieties.

A common starting material for muramic acid synthesis is a derivative of D-glucosamine, such as methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside. srce.hr The crucial step involves the etherification of the hydroxyl group at the C-3 position. Using an enantiopure alkylating agent, such as (S)-2-chloropropionic acid, allows for stereospecific synthesis. srce.hr This reaction, known as a Williamson ether synthesis, proceeds via an Sₙ2 mechanism, which typically results in an inversion of stereochemistry (a Walden inversion). srce.hr Therefore, reacting the glucosamine (B1671600) derivative with pure (S)-2-chloropropionic acid stereospecifically yields muramic acid with the desired (R) configuration in the lactic acid side chain, avoiding the formation of its isomuramic (S)-epimer. srce.hr This approach can achieve high yields, often between 70% and 90%. srce.hr

Another method to control stereoselectivity involves the ring-opening of 1,6-anhydro muramic acid derivatives. benthamdirect.com The choice of reagents can influence the anomeric configuration of the final product. For example, using a combination of trifluoroacetic acid (TFA) and acetic anhydride (B1165640) (Ac₂O) might result in a mixture of α and β anomers, whereas using scandium(III) triflate (Sc(OTf)₃) can favor the β configuration. benthamdirect.com This demonstrates the ability to direct the stereochemical outcome based on the selected chemical catalyst. benthamdirect.com

Table 1: Comparison of Reagents for Stereoselective Ring-Opening of a 1,6-anhydroMur Derivative benthamdirect.com

Reagent Anomer Ratio (α:β) Yield
TFA/Ac₂O 2:1 Not specified
Sc(OTf)₃ Primarily β Not specified

Derivatization for Isotopic Labeling at Specific Nitrogen Positions

Incorporating the ¹⁵N isotope into the muramic acid structure requires the use of a ¹⁵N-labeled reagent during synthesis. The nitrogen atom in muramic acid is part of the N-acetyl group at the C-2 position of the glucose ring.

One direct method for introducing the label is to use a starting material that already contains ¹⁵N. For instance, synthesis can begin with ¹⁵N-labeled glucosamine. Alternatively, derivatization techniques can introduce the isotope at a later stage. A common strategy in analytical chemistry involves derivatizing the amino sugar for gas chromatography-mass spectrometry (GC-MS) analysis. This can be adapted for synthesis by using ¹⁵N-labeled reagents. For example, ¹⁵N-hydroxylamine hydrochloride can be used to form aldononitrile acetate (B1210297) derivatives, which incorporates the ¹⁵N atom into the molecule. nih.gov

For a full synthesis of Muramic Acid-¹⁵N, a synthetic pathway can be designed starting from a simpler ¹⁵N-labeled precursor. A general approach involves a nitrogen replacement process where the ¹⁵N atom from a simple molecule, like glycine-¹⁵N, is incorporated into a more complex structure through C-N bond cleavage and formation. rsc.org While not described specifically for muramic acid, such strategies could be adapted. The most straightforward chemical synthesis, however, would involve building the molecule from ¹⁵N-labeled glucosamine or by introducing a ¹⁵N-azide group that is later reduced to the required amine. The chemical name for Muramic Acid-¹⁵N is (R)-2-Amino-3-O-(1-carboxyethyl)-2-deoxy-D-glucose-¹⁵N. clearsynth.com

Biosynthetic Pathways for ¹⁵N Incorporation

Biosynthesis provides an efficient method for producing uniformly ¹⁵N-labeled muramic acid by leveraging the natural metabolic pathways of microorganisms. This is typically achieved by growing bacteria in a medium containing a ¹⁵N-enriched nitrogen source.

Microbial Cultivation Strategies for ¹⁵N Enrichment

Bacteria synthesize peptidoglycan, a major component of which is muramic acid, using precursors from their cellular environment. sigmaaldrich.com By cultivating bacteria in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as [¹⁵N]ammonium chloride (¹⁵NH₄Cl), the resulting biomass, including the cell wall peptidoglycan, becomes enriched with the ¹⁵N isotope. elifesciences.orgethz.ch

This strategy has been successfully applied to various bacterial species, including Escherichia coli. elifesciences.org The bacteria are grown in a defined minimal medium, and the ¹⁵N-labeled nitrogen source is efficiently assimilated and incorporated into numerous nitrogen-containing biomolecules, including the amino sugars (glucosamine and muramic acid) and amino acids that constitute the peptidoglycan structure. elifesciences.orguu.nl The level of ¹⁵N enrichment in the bacterial biomass can be very high, often reaching 98-99%, depending on the purity of the isotopic source. elifesciences.orgethz.ch After cultivation, the peptidoglycan is extracted from the bacterial cells and hydrolyzed to release the ¹⁵N-labeled muramic acid.

Table 2: Examples of ¹⁵N-Enrichment in Microbial Cultures

Organism ¹⁵N Source Enrichment Level Purpose
Escherichia coli M1.5 [¹⁵N]NH₄Cl 99% Peptidoglycan metabolism study elifesciences.org
Pichia pastoris ¹⁵NH₄Cl 98% Production of ¹⁵N-labeled Copsin ethz.ch
Natural sediment bacteria Not specified 2.9% Grazing experiments ifremer.fr

Enzymatic Synthesis of ¹⁵N-Labeled Precursors

An alternative to whole-cell cultivation is the use of purified enzymes to synthesize ¹⁵N-labeled muramic acid precursors in vitro. This chemienzymatic approach offers greater control over the reaction and can produce specific labeled intermediates. The key precursor for muramic acid in the cell is UDP-N-acetylmuramic acid (UDP-MurNAc). oup.comoup.com

The enzymatic synthesis of UDP-MurNAc starts with UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov The pathway involves two key enzymes:

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) transfers an enolpyruvate moiety from phosphoenolpyruvate (B93156) (PEP) to UDP-GlcNAc. oup.com

MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) reduces the resulting product to form UDP-MurNAc. oup.comnih.gov

To produce ¹⁵N-labeled UDP-MurNAc, one must start with a ¹⁵N-labeled substrate. The nitrogen atom is introduced early in the biosynthesis of UDP-GlcNAc. The enzyme glucosamine-6-phosphate synthase (GlmS) synthesizes glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine. oup.com By providing ¹⁵N-glutamine to an enzymatic system containing GlmS and the subsequent enzymes (GlmM and GlmU), ¹⁵N-labeled UDP-GlcNAc can be generated. oup.comoup.com This labeled precursor can then be converted to ¹⁵N-UDP-MurNAc using the enzymes MurA and MurB. nih.gov

Furthermore, complex enzymatic systems involving multiple enzymes can be reconstituted in vitro to produce labeled nucleotides from simple labeled starting materials. For example, UTP labeled with ¹⁵N has been synthesized enzymatically from [¹⁵N]uracil and glucose using a pathway reconstituted with eleven enzymes, achieving yields over 60%. nih.gov Such strategies highlight the power of enzymatic synthesis for producing specifically labeled, complex biomolecules like muramic acid precursors.

Advanced Analytical Methodologies for Muramic Acid 15n Detection and Quantification

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of ¹⁵N-labeled compounds due to its high sensitivity and selectivity. alfa-chemistry.com When coupled with chromatographic separation techniques, MS can accurately identify and quantify Muramic Acid-15N even in complex biological matrices. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific research question.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for determining the isotopic ratio of specific compounds within a mixture. The methodology involves the separation of volatile derivatives of analytes by gas chromatography, followed by their combustion into simple gases (e.g., N₂ and CO₂). These gases are then introduced into an isotope ratio mass spectrometer, which measures the precise ratio of stable isotopes (e.g., ¹⁵N/¹⁴N). ucdavis.edunih.gov

For the analysis of this compound, the compound must first be derivatized to increase its volatility for GC separation. A common method applicable to amino-containing compounds is derivatization to N-acetyl methyl esters (NACME). ucdavis.edu The derivatized sample is injected into the GC, where it is separated from other components. The eluted compound is then combusted at a high temperature (e.g., 1000 °C) in a reactor containing catalysts like CuO and NiO wires to convert the nitrogen in muramic acid to N₂ gas. ucdavis.edu After removing water and other potential interferences, such as CO₂, which is trapped using liquid nitrogen to prevent isobaric interference with N₂, the N₂ gas enters the IRMS for the determination of the ¹⁵N enrichment. ucdavis.edu This technique provides highly accurate data on the level of ¹⁵N incorporation into the muramic acid molecule.

Parameter Description Reference
Technique Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) ucdavis.edunih.gov
Purpose Precise measurement of ¹⁵N/¹⁴N isotopic ratio. ucdavis.edu
Derivatization Required to make the analyte volatile (e.g., N-acetyl methyl esters). ucdavis.edu
Combustion High-temperature conversion of the analyte to N₂ and CO₂ gas. ucdavis.edu
Interference Removal Water is removed via a dryer; CO₂ is removed with a liquid nitrogen trap to prevent isobaric interference. ucdavis.edu
Detection Isotope Ratio Mass Spectrometer measures the relative abundance of ¹⁵N and ¹⁴N. ucdavis.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of muramic acid and can be readily adapted for its ¹⁵N-labeled analogue. nih.govnih.gov The method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov For GC-MS analysis, muramic acid must undergo derivatization to become volatile. Common derivatization procedures include the formation of alditol acetates or trimethylsilyl (TMS) derivatives. nih.govnih.gov

Once derivatized, the sample is introduced into the GC, and the separated components enter the mass spectrometer. For this compound, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific mass-to-charge (m/z) ratio of the derivatized molecule and its characteristic fragments. unc.edu The incorporation of a ¹⁵N atom results in a mass shift of +1 Da compared to the unlabeled compound, allowing for its specific detection. nih.gov GC-MS has been successfully used to quantify muramic acid in diverse samples, including indoor air, organic dust, and clinical samples like septic synovial fluid, with detection limits reported in the picogram range. nih.govnih.govnih.gov

Derivatization Method Sample Type Key Findings Reference
Alditol AcetatesIndoor Air, TissuesEssential for trace analysis; allows for selective ion monitoring of characteristic fragments. nih.govunc.edu
Trimethylsilyl (TMS)Organic DustA linear calibration curve was achieved for samples containing 5-1500 ng of muramic acid. nih.gov

For trace-level detection of this compound in highly complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced specificity and sensitivity compared to single-stage GC-MS. nih.govresearchgate.netnih.gov This technique, often utilizing an ion trap or triple quadrupole mass analyzer, can lower the detection limit by approximately 100-fold compared to GC-MS. researchgate.net

In a typical GC-MS/MS experiment, a specific parent ion of the derivatized this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then a specific daughter ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise from the sample matrix. researchgate.net The ¹⁵N label will cause a predictable mass shift in both the selected parent and daughter ions, providing unambiguous identification. Different derivatization strategies, such as the formation of pentafluorobenzyl oxime (PFBO) acetates for analysis in negative ion chemical ionization (NICI) mode, can be employed to further optimize sensitivity and selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), especially when coupled with High-Resolution Mass Spectrometry (HRMS) analyzers like Orbitrap or time-of-flight (TOF), is a powerful alternative to GC-MS that often requires minimal or no derivatization. nih.govacs.org This is particularly advantageous for polar molecules like muramic acid.

The LC system separates components in the liquid phase, after which they are ionized and enter the mass spectrometer. HRMS is crucial for stable isotope studies as its high resolving power can distinguish between molecules with very small mass differences. masonaco.org For instance, a resolution of 50,000 to 70,000 is sufficient to separate the isotopologues of this compound from its natural abundance ¹³C-containing counterpart, which would otherwise overlap at lower resolutions. nih.govacs.org This capability allows for the direct measurement of ¹⁵N enrichment in complex samples like soil extracts. nih.govacs.org Hydrophilic interaction liquid chromatography (HILIC) is one of the LC techniques that has been successfully applied to the separation and quantification of muramic acid and related compounds. mdpi.com

Parameter Instrument/Setting Purpose Reference
Chromatography Ultra-High Performance Liquid Chromatography (UPLC)Provides efficient separation of analytes prior to MS detection. nih.govacs.org
Mass Spectrometer Orbitrap Exactive MSHigh-resolution mass analyzer for accurate mass measurements. nih.govacs.org
Scan Mode Full-mass scan (e.g., m/z 50-600)Acquires data over a wide mass range to detect all ions of interest. nih.govacs.org
Resolution 50,000Set to allow clear separation of ¹⁵N and ¹³C labeled isotopologues. nih.govacs.org

The most accurate quantification of this compound is achieved through isotope dilution mass spectrometry. This method relies on the use of a stable isotope-labeled internal standard. nih.govacs.org In this approach, a known quantity of an internal standard, which is chemically identical to the analyte but has a different isotopic label (e.g., Muramic Acid-¹³C), is added to the sample at the beginning of the workflow. nih.govacs.org

The analyte (this compound) and the internal standard (Muramic Acid-¹³C) exhibit nearly identical chemical and physical properties during sample extraction, purification, and ionization, but are readily distinguished by their mass in the mass spectrometer. nih.gov By measuring the ratio of the signal intensity of the ¹⁵N-analyte to the ¹³C-internal standard, any sample loss during preparation or fluctuations in instrument response are corrected for. This isotope pool dilution technique, often analyzed by LC-HRMS, enables precise and accurate flux analysis and quantification of this compound in environmental and biological systems. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹⁵N Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. acs.orgnih.gov For the analysis of this compound, NMR can provide atomic-level information about the site of isotope incorporation and its chemical environment. alfa-chemistry.com Since the ¹⁵N isotope has a nuclear spin of 1/2, it is NMR-active. However, its low natural abundance and lower gyromagnetic ratio compared to ¹H make it an insensitive nucleus, often necessitating isotopic enrichment for successful detection. alfa-chemistry.comnih.gov

The analysis of ¹⁵N-labeled compounds typically involves two-dimensional heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. protein-nmr.org.uk This experiment correlates the chemical shift of a ¹⁵N nucleus with that of its directly attached proton, providing a unique signal for each N-H group in the molecule. This can be invaluable for structural confirmation and for studying interactions with other molecules. alfa-chemistry.comprotein-nmr.org.uk

Despite its power, NMR analysis of carbohydrates like muramic acid presents significant challenges. osti.govresearchgate.net The ¹H NMR spectra of carbohydrates often suffer from severe signal overlap because most proton resonances are crowded into a narrow chemical shift range (typically 3-5.5 ppm). nih.gov The structural complexity and potential for different conformations of carbohydrates in solution can further complicate the spectra. osti.govdiva-portal.org While the presence of a nitrogen atom in muramic acid provides a unique handle for ¹⁵N NMR, overcoming the challenges of spectral resolution remains a key consideration in its analysis. osti.gov

Advantages of ¹⁵N NMR Challenges in Carbohydrate NMR
Provides detailed structural information at the atomic level. alfa-chemistry.comSevere signal overlap in ¹H spectra. nih.gov
Enables unambiguous assignment of N-H correlations through experiments like HSQC. protein-nmr.org.ukHigh structural and conformational complexity. osti.govdiva-portal.org
Can be used to study molecular interactions and dynamics. protein-nmr.org.ukLower sensitivity of the ¹⁵N nucleus requires isotopic enrichment. nih.gov

Chromatographic Separation Techniques

Chromatography is a fundamental analytical tool for the isolation and purification of muramic acid from complex biological samples prior to detection and quantification. The choice of chromatographic technique depends on the physicochemical properties of muramic acid and the sample matrix.

Ion chromatography (IC) is a process that separates ions and polar molecules based on their affinity to an ion exchanger. Given that muramic acid contains both a carboxylic acid and an amino group, its net charge is pH-dependent, making it suitable for separation by IC.

Detailed Research Findings: Ion chromatography can be used to directly separate muramic acid from other amino sugars like glucosamine (B1671600) and galactosamine without the need for prior derivatization. nih.gov The separation is based on the ionic interactions between the charged functional groups of the muramic acid and the charged stationary phase of the chromatography column. By carefully controlling the pH and ionic strength of the mobile phase, a high-resolution separation can be achieved. However, in some cases, a separate analytical method may be required to quantify muramic acid if it co-elutes with other compounds. nih.gov

FeatureDescription
Principle Separation based on reversible electrostatic interactions between charged analytes and a charged stationary phase.
Key Advantage Allows for the direct analysis of muramic acid without derivatization.
Mobile Phase Typically an aqueous buffer, where pH and ionic strength are adjusted to control retention and selectivity.
Application Separation of muramic acid from other amino sugars and charged molecules in hydrolyzed bacterial cell wall samples.

Reversed-Phase Liquid Chromatography (RPLC) separates molecules based on their hydrophobicity. It typically uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Since muramic acid is a highly polar molecule, its retention on a standard RPLC column is often poor.

Detailed Research Findings: To analyze muramic acid by RPLC, a derivatization step is typically required to increase its hydrophobicity. nih.gov This involves reacting the polar functional groups of muramic acid with a nonpolar reagent. Alternatively, hydrophilic interaction liquid chromatography (HILIC), a variant of normal-phase chromatography, can be used. nih.govamericanpharmaceuticalreview.com HILIC utilizes a polar stationary phase and a largely organic mobile phase, which provides good retention for highly polar compounds like muramic acid. nih.govamericanpharmaceuticalreview.commdpi.com RPLC, often coupled with mass spectrometry (LC-MS), is a powerful tool for quantifying derivatized muramic acid. nih.govnih.govionsource.com The choice of mobile phase additives, such as acids like formic acid or acetic acid, is critical for achieving good peak shape and ionization efficiency in LC-MS. ionsource.comucl.ac.uk

FeatureDescription
Principle Separation based on hydrophobic interactions between the analyte and a nonpolar stationary phase.
Requirement for Muramic Acid Often requires chemical derivatization to increase hydrophobicity and retention.
Alternative Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis of polar molecules. nih.govamericanpharmaceuticalreview.com
Detection Commonly coupled with Mass Spectrometry (LC-MS) for sensitive and specific quantification. nih.govnih.gov

Muramic acid is a chiral molecule, existing as two enantiomers (D and L forms), although the D-enantiomer is the naturally occurring form in bacterial peptidoglycan. Chiral separation techniques are essential for distinguishing between these enantiomers, which is important in studies of bacterial metabolism and for verifying stereochemical purity.

Detailed Research Findings: The separation of enantiomers, a process known as resolution, is achieved using a chiral environment. libretexts.org In chromatography, this is accomplished by using a chiral stationary phase (CSP). mdpi.comnih.govchiraltech.com These phases are designed to interact differently with the two enantiomers, leading to different retention times. For acidic compounds like muramic acid, anion-exchanger type CSPs can be particularly effective. chiraltech.com Gas chromatography (GC) coupled with a capillary chiral column has also been successfully used to separate enantiomers of related compounds like amino acids after appropriate derivatization. tandfonline.comtandfonline.com The ability to resolve enantiomers is crucial as they can have vastly different biological activities. libretexts.orgnih.gov

FeatureDescription
Principle Separation of enantiomers based on their differential interactions with a chiral selector, typically in the stationary phase.
Methodology High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a Chiral Stationary Phase (CSP).
Importance Allows for the quantification of the specific D-enantiomer of muramic acid found in bacteria and can be used to assess enantiomeric purity.
Application Quality control of standards, studies of bacterial racemases, and analysis of microbial communities.

Research Applications of Muramic Acid 15n in Microbial Physiology and Ecology

Elucidating Peptidoglycan Biosynthesis and Remodeling

Peptidoglycan is a vital polymer that forms the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. wikipedia.orgslideshare.net Its synthesis and continuous remodeling are essential for bacterial growth, division, and survival. wikipedia.orgfrontiersin.org The use of Muramic Acid-¹⁵N has been instrumental in dissecting these intricate processes.

Tracking Precursor Incorporation into Cell Walls

The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm with the synthesis of nucleotide-sugar precursors, UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid. sigmaaldrich.comnih.govnih.govoup.com These precursors are then assembled into lipid-linked intermediates at the cytoplasmic membrane before being transported to the outer side for polymerization into the cell wall matrix. slideshare.netnih.govnih.gov

By introducing ¹⁵N-labeled substrates, researchers can trace the incorporation of nitrogen into muramic acid and subsequently into the peptidoglycan structure. This allows for the kinetic characterization of peptidoglycan metabolism in fine detail. elifesciences.org For instance, studies have utilized heavy isotope labeling with ¹³C and ¹⁵N to explore the different pathways of peptidoglycan assembly, including both new synthesis and the recycling of existing cell wall components. elifesciences.orgbiorxiv.org This approach has been particularly insightful in understanding how bacteria remodel their cell walls in response to external stressors, such as antibiotics. elifesciences.org

Table 1: Key Stages of Peptidoglycan Biosynthesis

StageLocationKey Events
I. Precursor Synthesis CytoplasmSynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide. nih.govnih.gov
II. Lipid Intermediate Formation Cytoplasmic MembraneTransfer of the phospho-MurNAc-pentapeptide to a lipid carrier (bactoprenol) to form Lipid I, followed by the addition of UDP-GlcNAc to form Lipid II. sigmaaldrich.comnih.gov
III. Polymerization Periplasmic Space / Outer MembraneTransport of Lipid II across the membrane and incorporation of the disaccharide-pentapeptide unit into the growing peptidoglycan chain via transglycosylation and transpeptidation reactions. wikipedia.orgsigmaaldrich.comnih.gov

Investigating Peptidoglycan Turnover Dynamics

Peptidoglycan is not a static structure; it undergoes constant turnover during cell growth and division. frontiersin.orgnih.gov This dynamic process involves the coordinated action of synthetic enzymes and peptidoglycan hydrolases, which break down the existing cell wall to allow for the insertion of new material. frontiersin.org It has been estimated that in some bacteria, a significant portion of the cell wall material is released into the medium during each generation. frontiersin.org

The use of ¹⁵N-labeled muramic acid has been crucial in quantifying the rates of peptidoglycan turnover. By tracking the release and potential recycling of ¹⁵N-labeled muramic acid and its derivatives, researchers can gain insights into the efficiency of cell wall remodeling. For example, in Staphylococcus aureus, the disaccharide N-acetylmuramic acid-β-1,4-N-acetylglucosamine (MurNAc-GlcNAc) is a major turnover product that can be re-internalized and recycled. frontiersin.orgnih.gov Studies using isotope labeling have helped to elucidate the specific transporters and enzymes involved in this recycling pathway. nih.gov

Furthermore, research has shown that the turnover and decomposition of peptidoglycan components, like muramic acid, can be influenced by environmental factors. researchgate.netnih.gov For instance, the mean residence time of free muramic acid in soil can be significantly longer than that of other microbial cell wall components, suggesting it may not be a major free decomposition product in that environment. nih.gov

Understanding Bacterial Cell Wall Expansion

Bacterial cell growth necessitates the expansion of the peptidoglycan sacculus. This process requires a delicate balance between the insertion of new peptidoglycan precursors and the controlled cleavage of the existing network to allow for expansion without compromising cell integrity. wikipedia.orgelifesciences.org

Isotope labeling with Muramic Acid-¹⁵N and other stable isotopes has provided a powerful method to study the spatial and temporal dynamics of cell wall expansion. elifesciences.orgbiorxiv.org By following the incorporation of labeled precursors into the peptidoglycan of growing cells, researchers can map out the zones of new cell wall synthesis. This has been instrumental in understanding how different bacterial species, with their varying shapes and modes of division, orchestrate cell wall expansion. elifesciences.org These techniques have also revealed unexpected remodeling of the cell wall in response to drugs, highlighting the adaptability of bacterial peptidoglycan synthesis. elifesciences.orgbiorxiv.org

Microbial Community Dynamics and Nitrogen Cycling

In natural ecosystems, microorganisms play a central role in biogeochemical cycles, including the nitrogen cycle. Muramic Acid-¹⁵N has emerged as a key tool for dissecting the contributions of bacteria to these complex processes.

Quantification of Bacterial Nitrogen Uptake and Assimilation

The assimilation of inorganic nitrogen by microbial communities is a fundamental process in many ecosystems. rothamsted.ac.uk The "amino sugar stable isotope probing" (AS-SIP) technique, which utilizes ¹⁵N-labeled substrates, has been developed to trace the flow of nitrogen into microbial biomass. uga.edumdpi.comresearchgate.net By measuring the incorporation of ¹⁵N into muramic acid, which is exclusive to bacteria, researchers can specifically quantify bacterial nitrogen uptake and assimilation. uga.edumdpi.comresearchgate.net

This approach has been used to study the uptake of various nitrogen sources, including ammonium (B1175870) (NH₄⁺) and nitrate (B79036) (NO₃⁻), by soil microbial communities. rothamsted.ac.uk Studies have shown that the assimilation dynamics of the bacterial community can be altered depending on the nitrogen substrate provided. rothamsted.ac.uk The rates of ¹⁵N incorporation into the bacterial amino sugar pool reflect known biosynthetic pathways, providing a quantitative measure of nitrogen assimilation. rothamsted.ac.uk

Table 2: Application of ¹⁵N-Amino Sugar SIP in Nitrogen Uptake Studies

¹⁵N-Labeled SubstrateMicrobial Group TargetedMeasured BiomarkerResearch Finding
¹⁵NH₄⁺ or ¹⁵NO₃⁻Bacteria¹⁵N-Muramic AcidAllows for quantification of bacterial assimilation of inorganic nitrogen. rothamsted.ac.uk
¹⁵N-Labeled Amino AcidsBacteria¹⁵N-D-alanineProvides a direct measure of bacterial contribution to total microbial nitrogen uptake. researchgate.net

Differentiation of Fungal and Bacterial Contributions to N Cycling

A significant challenge in microbial ecology is distinguishing the metabolic activities of different microbial groups, such as bacteria and fungi, within the same environment. The AS-SIP technique offers a solution to this problem. uga.edumdpi.com While muramic acid is a biomarker for bacteria, other amino sugars like glucosamine (B1671600) are major components of fungal cell walls (in the form of chitin). nih.govuga.edu

By simultaneously measuring the incorporation of ¹⁵N into both muramic acid and glucosamine, researchers can differentiate between bacterial and fungal nitrogen immobilization. uga.edumdpi.comresearchgate.net The rate of accumulation of newly synthesized ¹⁵N-glucosamine and ¹⁵N-muramic acid can serve as proxies for the respective nitrogen immobilization rates of fungi and bacteria. mdpi.comresearchgate.net This has been particularly valuable in soil ecology for understanding how different microbial communities contribute to the cycling of nitrogen from fertilizers and organic matter. rothamsted.ac.ukuga.edu

However, it is important to note that obtaining the absolute immobilization rates can be complex due to the turnover rates of different nitrogen-containing components within the microbial cells. mdpi.comresearchgate.net Despite this, the AS-SIP method represents a significant advance in our ability to disentangle the intricate roles of bacteria and fungi in nitrogen cycling. rothamsted.ac.ukuga.edumdpi.com

Studies on Bacterial Metabolism and Growth

The incorporation of ¹⁵N into muramic acid is intrinsically linked to bacterial growth and cell wall synthesis. This makes Muramic Acid-¹⁵N a valuable tracer for studying fundamental aspects of bacterial metabolism and growth dynamics.

Metabolic Pathway Analysis using ¹⁵N Labeling

By supplying ¹⁵N-labeled precursors and tracing the label into muramic acid and other cellular components, researchers can elucidate the metabolic pathways involved in peptidoglycan synthesis. elifesciences.orgbiorxiv.org This approach helps to understand how bacteria acquire and utilize nitrogen from their environment to build essential cellular structures.

Full labeling of the peptidoglycan with stable isotopes of both carbon (¹³C) and nitrogen (¹⁵N) combined with high-resolution mass spectrometry has been used to investigate peptidoglycan synthesis and recycling in detail. elifesciences.orgbiorxiv.org This method allows for the kinetic characterization of various isotopologues, providing insights into the complex processes of peptidoglycan remodeling. For example, such studies have been applied to understand how bacteria like Escherichia coli remodel their cell walls in response to antibiotics. elifesciences.org

Assessing Microbial Necromass Dynamics

Microbial necromass, the dead remains of microbial cells, is a significant component of soil organic matter. d-nb.infobiorxiv.org Muramic acid is a key biomarker for bacterial necromass. univie.ac.atd-nb.infozalf.de By tracing the flow of ¹⁵N into and out of the muramic acid pool, scientists can assess the dynamics of bacterial necromass accumulation and decomposition in ecosystems. cornell.edu

Studies have used ¹⁵N-labeled fertilizers to track the incorporation of new nitrogen into microbial residues, including bacterial necromass as indicated by ¹⁵N-labeled muramic acid. cornell.edu This provides a quantitative measure of the contribution of newly fixed nitrogen to the soil's microbial necromass pool. The ratio of ¹⁵N-labeled glucosamine (a fungal biomarker) to ¹⁵N-labeled muramic acid can also offer insights into the relative contributions of fungi and bacteria to nitrogen transformations under different environmental conditions, such as drying and wetting cycles. cornell.edu

Key Research Findings:

Bacterial Necromass Contribution: Muramic acid analysis indicates that bacterial necromass is a substantial fraction of the total microbial necromass in various ecosystems. d-nb.info

Impact of Environmental Changes: The dynamics of ¹⁵N incorporation into muramic acid have been used to show how environmental factors, like nitrogen deposition and moisture levels, affect the accumulation of bacterial necromass. d-nb.infocornell.edu

Table 2: Muramic Acid-¹⁵N in Microbial Necromass Studies

Research AreaMethodologyKey FindingReference
Quantifying microbial-derived carbon in soilAmino sugar biomarker analysis (including muramic acid)Nitrogen addition significantly increased bacterial necromass C by 4.5%. d-nb.info
Transformations of inorganic N to microbial residues¹⁵N-tracer experiments with analysis of ¹⁵N-amino sugarsDrying and wetting cycles influenced the incorporation of ¹⁵N into muramic acid, indicating an impact on bacterial residue formation. cornell.edu
Decomposition of microbial cell wallsIsotope pool dilution with ¹⁵N-labeled muramic acidRevealed that free muramic acid is not a major product of peptidoglycan decomposition in soils, suggesting complex turnover dynamics. nih.gov

Development of Bacterial Cell Wall Probes and Tracers

The unique presence of muramic acid in bacterial cell walls makes it an attractive target for the development of specific probes and tracers for bacterial detection and imaging.

Applications in Imaging Bacterial Infections (Preclinical/In Vitro)

In the field of medical diagnostics, there is a critical need for imaging agents that can specifically detect bacterial infections. Probes based on muramic acid and its derivatives are being explored for this purpose, particularly in the context of Positron Emission Tomography (PET) imaging. researchgate.netnih.govnih.gov

While much of the research has focused on labeling with fluorine-18 (B77423) (¹⁸F) for PET imaging due to its favorable half-life, the underlying principle relies on the specific uptake and incorporation of these muramic acid analogs by bacteria. researchgate.netnih.govnih.gov These probes are designed to be substrates for bacterial metabolic pathways involved in cell wall synthesis or recycling. rsc.orgnih.gov

In preclinical and in vitro studies, labeled N-acetyl-muramic acid (NAM) derivatives have shown robust accumulation in various human pathogens, including Staphylococcus aureus and E. coli. nih.gov These studies often involve incubating bacteria with the labeled probe and measuring its uptake. Blocking experiments, where an excess of unlabeled muramic acid is added, are used to demonstrate the specificity of the uptake. nih.gov The ability of these probes to distinguish between live and heat-killed bacteria further validates their potential as markers for active infections. nih.gov

Key Research Findings:

Pathogen Accumulation: N-acetyl muramic acid derivatives labeled with positron-emitting isotopes have demonstrated accumulation in both Gram-positive and Gram-negative bacteria in vitro. nih.gov

Specificity: The uptake of these probes can be blocked by an excess of unlabeled muramic acid, indicating a specific metabolic process is involved. nih.gov

In Vivo Detection: In murine models of myositis, these labeled muramic acid derivatives have successfully detected bacterial infections. nih.gov

Table 3: Muramic Acid-Based Probes for Bacterial Imaging

Probe TypeImaging ModalityKey Application/FindingReference
Fluorine-18 labeled N-acetyl muramic acid (NAM) derivativesPositron Emission Tomography (PET)Demonstrated robust accumulation in human pathogens in vitro and in a murine myositis model, forming a basis for future clinical studies. researchgate.netnih.govnih.gov
Bioorthogonally tagged N-acetyl muramic acid (NAM) unitsFluorescence Microscopy (Super-resolution)Enabled metabolic labeling and visualization of the bacterial peptidoglycan network, allowing cell wall biosynthesis to be tracked. nih.govnih.gov

Methodological Considerations and Future Directions

Optimization of Sample Preparation for Isotope Analysis

The journey from a complex environmental or biological sample to a purified analyte ready for isotopic analysis is fraught with potential pitfalls that can introduce errors and fractionation. Therefore, meticulous optimization of sample preparation is paramount for obtaining reliable and reproducible data.

The initial and most critical step in analyzing muramic acid from complex matrices like soil or cell cultures is the liberation of this amino sugar from the peptidoglycan polymer. This is typically achieved through acid hydrolysis.

Acid Hydrolysis: A common and effective method for liberating individual amino acids and amino sugars from proteins and peptidoglycan is acid hydrolysis. ucdavis.eduucdavis.edu This process generally involves heating the sample in a strong acid, such as 6 M hydrochloric acid (HCl), at elevated temperatures (e.g., 105-150°C) for several hours. ucdavis.edujove.comnih.gov The duration and temperature of hydrolysis are critical parameters that need to be optimized to ensure complete cleavage of peptide and glycosidic bonds without significant degradation of the target analytes. For instance, hydrolysis at 110°C for 12 hours is a frequently used protocol for peptidoglycan samples. acs.org To prevent oxidative degradation of sensitive compounds during hydrolysis, the reaction is often carried out under an inert nitrogen (N₂) atmosphere. ucdavis.eduucdavis.edu

Purification: Following hydrolysis, the resulting mixture contains not only the target muramic acid but also a host of other compounds like amino acids, salts, lipids, and carbohydrates, which can interfere with subsequent analysis. ucdavis.edu Therefore, a purification step is essential. Cation-exchange chromatography is a widely employed technique for this purpose. acs.orgresearchgate.net Resins like Dowex 50WX8 are effective in binding amino compounds, including muramic acid, allowing for their separation from neutral and anionic contaminants. ucdavis.eduacs.orgalexandraatleephillips.com The bound compounds are then eluted, often using an ammonia (B1221849) solution. acs.org It is crucial to evaluate these purification steps for potential isotopic fractionation. Studies have shown that with careful implementation, the isotopic alteration of δ¹⁵N values during cation exchange can be minimal (< 0.3‰). alexandraatleephillips.com For samples with high lipid content, a pre-hydrolysis defatting step using organic solvents like a petroleum ether/ethyl ether mixture may be necessary. researchgate.net

Table 1: Common Hydrolysis and Purification Protocols for Muramic Acid Analysis

StepReagent/MethodTypical ConditionsPurpose
Hydrolysis 6 M Hydrochloric Acid (HCl)105-150°C for 8-24 hours under N₂Liberate muramic acid from peptidoglycan
Purification Cation-Exchange Chromatography (e.g., Dowex 50WX8 resin)Elution with ammonia solutionSeparate muramic acid from interfering substances
Lipid Removal Organic Solvents (e.g., petroleum ether/ethyl ether)Pre-hydrolysis extractionRemove lipids from fatty samples

Muramic acid, like other amino sugars, is not sufficiently volatile for analysis by gas chromatography (GC). Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. The choice of derivatization method depends on the analytical platform being used, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

For Gas Chromatography (GC) Analysis:

Aldononitrile Acetates: One of the most reliable and widely used derivatization methods for analyzing amino sugars like muramic acid in soil and other environmental samples is the formation of aldononitrile acetates. jove.comnih.gov This multi-step process provides good precision, sensitivity, and chromatographic separation. jove.comnih.gov The resulting derivatives are stable and suitable for GC-based analysis. nih.gov

N-acetyl Isopropyl/Methyl Esters: Another common approach for GC analysis of amino acids and related compounds involves a two-step derivatization. First, the carboxyl group is esterified, for example, with acidified isopropanol (B130326) or methanol. ucdavis.eduresearchgate.net This is followed by acetylation of the amino and hydroxyl groups using reagents like a mixture of acetic anhydride (B1165640), trimethylamine, and acetone. ucdavis.eduresearchgate.net This method produces N-acetyl isopropyl or methyl esters that are amenable to GC separation. ucdavis.eduresearchgate.net

Trimethylsilyl (TMS) Derivatives: Trimethylsilylation is another derivatization technique used for GC-MS analysis of muramic acid. mdpi.comresearchgate.net While it offers high detection sensitivity, there have been questions regarding the chemical structure of the resulting derivatives. researchgate.net However, it remains a feasible option, particularly due to the ease of implementation and the availability of extensive GC-MS databases for product identification. mdpi.com

For Liquid Chromatography (LC) Analysis:

LC-MS offers the advantage of analyzing less volatile compounds, sometimes bypassing the need for derivatization. alexandraatleephillips.com However, derivatization can still be employed to enhance sensitivity and chromatographic performance.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): This derivatization reagent has been successfully used in conjunction with ultrahigh-performance liquid chromatography-Orbitrap mass spectrometry (UPLC-Orbitrap MS) for the analysis of amino compounds, including the prediction of isotope calibration curves for muramic acid. researchgate.net

Quaternary Phosphonium Reagents: Novel derivatization agents like (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) are being developed for LC-MS analysis of amino acids. springernature.com These reagents react rapidly and efficiently, leading to highly sensitive and selective detection. springernature.com

Urea (B33335) Derivatization: A simple and inexpensive method using urea for precolumn derivatization has been developed for LC-MS analysis of amino acids, showing improved separation and detection. mdpi.com

Interfacing Isotopic Labeling with Advanced Spectroscopic Techniques

The combination of ¹⁵N isotopic labeling with advanced spectroscopic techniques, particularly high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, provides unprecedented insights into the metabolism and structure of bacterial peptidoglycan.

High-Resolution Mass Spectrometry (HRMS): The high mass resolution and accuracy of instruments like the Orbitrap MS are crucial for distinguishing between different isotopologues. acs.orgnih.gov This capability is essential in multi-isotope tracing studies, allowing for the separation of signals from ¹⁵N and ¹³C labeled metabolites, which have a very small mass difference. acs.orgnih.gov HRMS enables the detailed analysis of the isotopic composition of peptidoglycan monomers and their fragments, providing a wealth of structural information. nih.govbiorxiv.org

A key application of ¹⁵N labeling is the kinetic analysis of peptidoglycan metabolism. By switching bacteria from a ¹⁵N-labeled medium to an unlabeled one (or vice versa), researchers can track the incorporation of new subunits and the turnover of old ones over time.

Isotope Pool Dilution: This technique involves introducing a ¹⁵N-labeled tracer into the system and monitoring the change in the isotopic ratio of the target metabolite pool over time. acs.org This allows for the calculation of gross influx and efflux rates, providing a dynamic view of metabolic pathways. acs.org For muramic acid, which can have a slower turnover rate, the quenching times for these experiments may need to be extended. acs.org

Tracking Peptidoglycan Remodeling: Heavy isotope labeling with both ¹³C and ¹⁵N, combined with mass spectrometry, has revealed unexpected remodeling of bacterial cell wall expansion in response to drugs. elifesciences.org By analyzing the kinetics of different isotopologues of peptidoglycan monomers (like disaccharide-tripeptides and disaccharide-tetrapeptides), researchers can resolve different rates of accumulation of newly synthesized components. nih.govelifesciences.org This approach has also been used to study the dynamics of lipoprotein tethering to peptidoglycan. biorxiv.org The analysis of various hybrid isotopologues (containing both old, labeled and new, unlabeled moieties) provides detailed information on the incorporation of newly synthesized components into the existing peptidoglycan structure. biorxiv.org

Expanding the Scope of Muramic Acid-15N Research

The foundation laid by current methodologies opens up exciting avenues for future research. A significant area of development lies in the synthesis and application of novel muramic acid derivatives.

The chemical synthesis of novel muramic acid derivatives serves multiple purposes, from probing enzymatic mechanisms to developing new analytical tools.

Probing Biological Interactions: Novel N-acetylmuramic acid (NAM) derivatives have been synthesized to act as glycomimetic acceptors for enzymes like lysozyme (B549824). researchgate.netnih.gov For example, derivatives containing a fused oxazinone ring have been created and their binding properties to lysozyme evaluated using biophysical methods like NMR. researchgate.netnih.gov Such studies help to elucidate the mechanism of enzyme action on peptidoglycan. researchgate.netnih.gov

Metabolic Labeling and Visualization: The development of NAM-based probes that can be metabolically incorporated into bacterial peptidoglycan allows for the visualization of this essential polymer. udel.edu Research is focused on creating innovative chemical syntheses of novel NAM probes that allow for late-stage modifications, making the labeling strategies more efficient and versatile. udel.edu

Inhibitor Development: Muramic acid is a key component in the biosynthesis of the bacterial cell wall precursor, uridine (B1682114) diphosphate (B83284) N-acetyl muramic acid (UNAM). oup.comacs.org The enzymes involved in this pathway, such as MurB, are attractive targets for the development of new antibacterial agents. oup.comacs.org The synthesis and testing of novel muramic acid derivatives and related compounds as inhibitors of these enzymes is an active area of research. acs.org

The continued development of these methodological approaches will undoubtedly lead to a deeper understanding of the role of muramic acid and peptidoglycan in bacterial physiology, microbial ecology, and host-pathogen interactions.

Integration with Multi-Omics Approaches in Microbial Studies

The use of this compound extends beyond simple biomass estimation, serving as a powerful tool when integrated into multi-omics workflows. nih.gov This approach combines various high-throughput molecular analysis techniques, including genomics, transcriptomics, proteomics, and metabolomics, to provide a more holistic understanding of microbial communities. nih.govfrontiersin.org By tracing the flow of ¹⁵N from substrates into muramic acid, researchers can link specific microbial taxa to their metabolic functions within a complex ecosystem.

Stable isotope labeling with compounds like ¹⁵N-labeled nitrate (B79036) allows for comparative metabolomics, which can help match biosynthetic gene clusters with their corresponding secondary metabolites. nih.gov In studies utilizing Muramic Acid-¹⁵N, the incorporation of the ¹⁵N label acts as a definitive marker for newly synthesized bacterial peptidoglycan. This information, when combined with other omics data, provides a multi-layered view of microbial dynamics. For instance, integrated proteomics and metabolomics of fungal-endobacterial systems have successfully identified the biosynthesis pathways for N-acetyl-muramic acid, a key component of the bacterial cell wall. osti.gov

A key application is Stable Isotope Probing (SIP), where ¹⁵N-labeled substrates are introduced into an environment. By tracking the incorporation of ¹⁵N into muramic acid and other biomarkers, scientists can identify which microorganisms are actively assimilating the labeled substrate. researchgate.net This allows for the quantification of nitrogen flows through bacterial communities in natural environments. vliz.be The integration of ¹⁵N-SIP with metagenomics can reveal the genetic identity of these active bacteria, while integration with metaproteomics or metabolomics can elucidate the specific metabolic pathways being utilized. creative-proteomics.comhku.hk For example, analyzing ¹⁵N incorporation into bacterial D-amino acids from peptidoglycan, alongside other hydrolysable amino acids, can provide detailed information on the transformation of these compounds during organic matter degradation. vliz.be

This integrated strategy helps to bridge the gap between genetic potential (metagenomics) and actual metabolic activity (metaproteomics/metabolomics), offering a more accurate picture of a microbial community's functional role in biogeochemical processes. nih.gov

Table 1: Integration of Muramic Acid-¹⁵N with Multi-Omics Techniques This interactive table summarizes how Muramic Acid-¹⁵N data is combined with different omics fields to enhance microbial studies.

Omics Field Integration with Muramic Acid-¹⁵N Research Insights Gained
Metagenomics Links active bacterial cells (identified by ¹⁵N uptake into muramic acid) to their genomic identity. Identifies which bacterial species are actively growing and incorporating specific nitrogen sources in a complex community. nih.govnih.gov
Metaproteomics Correlates the synthesis of new peptidoglycan (via Muramic Acid-¹⁵N) with the expression of specific proteins. Reveals the functional pathways (e.g., nutrient acquisition, stress response) that are active during bacterial growth. osti.govhku.hk
Metabolomics Traces the flow of ¹⁵N from labeled substrates through metabolic pathways leading to muramic acid synthesis. Elucidates the metabolic networks and nutrient fluxes associated with bacterial activity and provides insights into inter-organismal metabolic interactions. nih.govcreative-proteomics.com

| Metatranscriptomics | Connects bacterial growth (inferred from Muramic Acid-¹⁵N) to gene expression patterns. | Shows how microbial communities respond to environmental stimuli at the transcriptional level, linking nutrient availability to active metabolic pathways. nih.gov |

Addressing Challenges in Trace-Level Detection in Complex Matrices

The quantification of Muramic Acid-¹⁵N, particularly at trace levels within complex environmental and biological matrices like soil, dust, or clinical specimens, presents significant analytical challenges. nih.govnih.gov These challenges stem from the low concentrations of the analyte, potential for sample contamination, and interference from the complex matrix itself. nih.govsepscience.com

A primary difficulty is the efficient extraction and purification of muramic acid from samples such as soil hydrolysates or house dust. nih.govcopernicus.org These matrices contain a multitude of other compounds that can interfere with detection. To overcome this, sample preparation methods often involve acid digestion to release muramic acid from peptidoglycan, followed by purification steps like liquid-liquid extraction to remove hydrophobic compounds. nih.govjove.com

Derivatization is a crucial step to enhance the volatility and thermal stability of muramic acid for analysis by gas chromatography (GC). jove.com The conversion to aldononitrile acetates or alditol acetates are common methods. nih.govjove.com However, the conditions for these reactions must be rigorous and anhydrous to be efficient, which is vital for trace analysis. nih.gov

Highly sensitive analytical instrumentation is required for detection. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique. nih.govjove.com For trace-level analysis, tandem mass spectrometry (GC-MS/MS or GC-MS²) offers enhanced specificity and lower detection limits by reducing background noise. nih.gov The potential for even greater sensitivity using triple quadrupole mass spectrometry (GC-MS³) has also been demonstrated. nih.gov For compound-specific isotope analysis, GC is often coupled to an isotope ratio mass spectrometer (GC-c-IRMS), a technique suitable for measuring ¹⁵N incorporation at trace levels. vliz.be Furthermore, advanced methods using ultrahigh-performance liquid chromatography with high-resolution Orbitrap mass spectrometry (UPLC-Orbitrap MS) are being developed to create ultrasensitive isotope calibration methods, which are essential for accurately quantifying low levels of isotope enrichment in complex soil samples. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.